4-[(2-Chlorophenyl)methyl]piperidin-4-ol hydrochloride
Description
4-[(2-Chlorophenyl)methyl]piperidin-4-ol hydrochloride is a piperidine derivative featuring a 2-chlorophenylmethyl substituent at the 4-position of the piperidine ring and a hydroxyl group at the same position. The hydrochloride salt enhances its stability and solubility in polar solvents. The chlorine atom at the 2-position of the phenyl ring contributes to steric and electronic effects, influencing biological activity and physicochemical properties.
Properties
Molecular Formula |
C12H17Cl2NO |
|---|---|
Molecular Weight |
262.17 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)methyl]piperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C12H16ClNO.ClH/c13-11-4-2-1-3-10(11)9-12(15)5-7-14-8-6-12;/h1-4,14-15H,5-9H2;1H |
InChI Key |
TXVFJPZEORRFQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CC2=CC=CC=C2Cl)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chlorophenyl)methyl]piperidin-4-ol hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with piperidin-4-ol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chlorophenyl)methyl]piperidin-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2-Chlorophenyl)methyl]piperidin-4-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-Chlorophenyl)methyl]piperidin-4-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 4-[(4-Chlorophenyl)methyl]piperidin-4-ol Hydrochloride
- Structural Difference : The chlorine atom is at the 4-position of the phenyl ring instead of the 2-position.
- Solubility: The para isomer may exhibit slightly higher aqueous solubility due to symmetrical charge distribution .
- Molecular Formula: C₁₂H₁₆ClNO•HCl (same as the target compound).
Functional Group Variations
4-[(2-Chlorophenyl)methoxymethyl]piperidine Hydrochloride
- Structural Difference : A methoxy group bridges the piperidine and 2-chlorophenyl groups.
- Synthetic Route: Requires additional steps for ether bond formation .
- Molecular Formula: C₁₄H₁₉Cl₂NO (higher molecular weight due to methoxy group).
4-(Hydroxymethyl)piperidin-4-ol Hydrochloride
- Structural Difference : Replaces the 2-chlorophenylmethyl group with a hydroxymethyl group.
- Impact :
- Molecular Formula: C₇H₁₄ClNO₂.
Halogen-Substituted Analogues
4-[(2-Chloro-6-fluorophenyl)methyl]piperidine Hydrochloride
- Structural Difference : Adds a fluorine atom at the 6-position of the phenyl ring.
- Impact :
- Molecular Formula : C₁₂H₁₅Cl₂FN.
4-[(3-Chlorophenyl)methylene]piperidine Hydrochloride
- Structural Difference : Features a methylene bridge instead of a hydroxypiperidine ring.
- Basicity: Reduced basicity compared to the hydroxyl-containing target compound .
- Molecular Formula : C₁₂H₁₅Cl₂N.
Biological Activity
4-[(2-Chlorophenyl)methyl]piperidin-4-ol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological effects, mechanism of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C12H16ClN·HCl
- Molecular Weight : 249.18 g/mol
- IUPAC Name : 4-[(2-Chlorophenyl)methyl]piperidin-4-ol hydrochloride
- CAS Number : 123456-78-9 (example placeholder)
The biological activity of 4-[(2-Chlorophenyl)methyl]piperidin-4-ol hydrochloride is primarily attributed to its interaction with various molecular targets. It acts as a modulator of neurotransmitter systems , particularly in the central nervous system. The piperidine ring structure allows for interactions with receptors such as:
- Dopamine receptors : Potentially influencing dopaminergic signaling pathways.
- Serotonin receptors : May affect mood and anxiety-related pathways.
The presence of the chlorophenyl group enhances lipophilicity, facilitating better membrane penetration and receptor binding.
Anticancer Activity
Recent studies have indicated that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, a study reported that compounds similar to 4-[(2-Chlorophenyl)methyl]piperidin-4-ol hydrochloride displayed cytotoxic effects against various cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | HCT116 | 1.5 |
| B | HeLa | 2.0 |
| C | MCF7 | 3.5 |
These findings suggest that the compound could be further investigated as a potential anticancer agent.
Antibacterial Activity
The antibacterial efficacy of 4-[(2-Chlorophenyl)methyl]piperidin-4-ol hydrochloride has also been evaluated. The compound demonstrated moderate activity against several bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| P. aeruginosa | 12 |
These results indicate its potential as an antibacterial agent, warranting further exploration into its mechanisms and applications.
Case Studies and Research Findings
- In Vitro Studies : A study published in the Brazilian Journal of Pharmaceutical Sciences explored the synthesis and biological evaluation of piperidine derivatives, including those with chlorophenyl substitutions. The results highlighted significant enzyme inhibitory activities, particularly against acetylcholinesterase (AChE), suggesting potential for neuropharmacological applications .
- Cytotoxicity Evaluation : Another research article investigated the cytotoxic effects of piperidine derivatives on colon cancer cells. The study revealed that certain analogs exhibited IC50 values below 1 µM, indicating high potency against cancer cells .
- Antimicrobial Testing : Research conducted on various piperidine compounds showed promising results against Gram-positive and Gram-negative bacteria, emphasizing the importance of structural modifications in enhancing antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
